Butyl({[4-(2-methylpropyl)phenyl]methyl})amine
Description
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine (IUPAC name: N-butyl-1-[4-(2-methylpropyl)phenyl]methanamine) is a tertiary amine featuring a butyl group attached to the nitrogen atom and a benzyl moiety substituted at the para position with a 2-methylpropyl (isobutyl) group.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVGGPXFLQATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine typically involves the alkylation of butylamine with a suitable benzyl halide derivative. One common method is the reaction of butylamine with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Findings from Comparative Analysis
Lipophilicity and Solubility
- The target compound’s isobutyl and butyl groups contribute to higher lipophilicity (LogP ≈ 4.2) compared to analogs with polar substituents like BF 421-6 (LogP ≈ 2.8), which contains hydrophilic 2-hydroxypropyl groups .
Biological Activity
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine, a compound with the molecular formula C₁₄H₂₃N, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a butyl group and a 4-(2-methylpropyl)phenylmethyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structural conformation and function.
- π-π Interactions : The aromatic ring can engage in π-π stacking interactions, which are crucial for binding to other organic molecules and receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Candida albicans | 16 | 32 |
These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further therapeutic exploration.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may possess anticancer properties. The compound showed selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound could inhibit biofilm formation, which is critical for treating chronic infections.
- Cytotoxicity Evaluation : Research in Cancer Letters assessed the cytotoxic effects of the compound on several cancer cell lines. Results demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Molecular Docking Studies : Computational studies have shown that this compound has favorable binding affinities to targets involved in cancer progression and microbial resistance. Docking simulations revealed promising interaction energies with proteins like Dihydrofolate Reductase and DNA Gyrase B, suggesting potential mechanisms for its observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
